molecular formula C18H18O4 B1343548 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid CAS No. 951888-75-8

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Cat. No.: B1343548
CAS No.: 951888-75-8
M. Wt: 298.3 g/mol
InChI Key: NUOUSKWUPIYXDF-UHFFFAOYSA-N
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Description

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is an organic compound with the molecular formula C18H18O4. It is characterized by the presence of a ketone group (6-oxo) and a phenoxyphenyl group attached to a hexanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid typically involves the reaction of 3-phenoxybenzaldehyde with hexanoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The ketone and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is unique due to the combination of the ketone and phenoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-oxo-6-(3-phenoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(11-4-5-12-18(20)21)14-7-6-10-16(13-14)22-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOUSKWUPIYXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294667
Record name ε-Oxo-3-phenoxybenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-75-8
Record name ε-Oxo-3-phenoxybenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ε-Oxo-3-phenoxybenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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